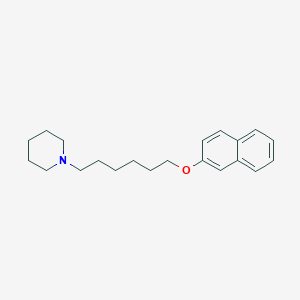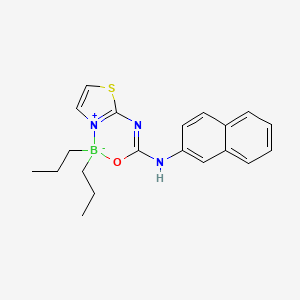![molecular formula C15H23NO B5134344 [1-[(2,4-dimethylphenyl)methyl]piperidin-2-yl]methanol](/img/structure/B5134344.png)
[1-[(2,4-dimethylphenyl)methyl]piperidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(2,4-dimethylphenyl)methyl]piperidin-2-yl]methanol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2,4-dimethylphenyl)methyl]piperidin-2-yl]methanol typically involves the reaction of 2,4-dimethylbenzyl chloride with piperidine under basic conditions, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
[1-[(2,4-dimethylphenyl)methyl]piperidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include ketones from oxidation, various alcohol derivatives from reduction, and substituted aromatic compounds from electrophilic substitution .
Scientific Research Applications
Chemistry
In chemistry, [1-[(2,4-dimethylphenyl)methyl]piperidin-2-yl]methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential effects on various biological pathways. It is used in the development of new drugs targeting specific receptors or enzymes .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their efficacy in treating conditions such as pain, inflammation, and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are utilized in the manufacture of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of [1-[(2,4-dimethylphenyl)methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- [1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- [1-(3,4-dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- [1-(4-bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
Uniqueness
What sets [1-[(2,4-dimethylphenyl)methyl]piperidin-2-yl]methanol apart is its specific substitution pattern on the aromatic ring and the piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in drug development and industrial processes .
Properties
IUPAC Name |
[1-[(2,4-dimethylphenyl)methyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-6-7-14(13(2)9-12)10-16-8-4-3-5-15(16)11-17/h6-7,9,15,17H,3-5,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDHXJLJZRIPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCCCC2CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(acetylamino)ethyl]-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5134267.png)
![2-(2,4-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5134268.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5134271.png)
![METHYL 7-CYCLOPROPYL-3-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5134279.png)
![N-(5-isoquinolinylmethyl)-N-methyl-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5134281.png)
![N-[3-(1H-1,3-Benzodiazol-2-YL)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B5134283.png)

![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B5134293.png)
![(3,5-DIMETHYL-4-ISOXAZOLYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B5134309.png)


![[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenyl] 4-nitrobenzenesulfonate](/img/structure/B5134327.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5134334.png)
![N-[2-(diethylamino)ethyl]-2-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide hydrochloride](/img/structure/B5134352.png)
